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molecular formula C9H12IN B8626668 4-Iodo-2-isopropylaniline

4-Iodo-2-isopropylaniline

Cat. No. B8626668
M. Wt: 261.10 g/mol
InChI Key: DWQGELZWNCZPIP-UHFFFAOYSA-N
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Patent
US04710507

Procedure details

Iodine monochloride (12.9 cm3) was added at room temperature to a stirred solution of 2-[prop-2-yl]-aniline (27.0 g) and sodium acetate (16.4 g) in acetic acid (250 cm3). After 1 hour, volatile material was removed in vacuo and the residue was partitioned between ethyl acetate (200 cm3) and 10% sodium carbonate solution (50 cm3). The dried (MgSO4) organic extract was filtered and evaporated in vacuo to afford an oil which was chromatographed on silica (Merck "MK 60.9385") eluting with hexane. Combination and evaporation of the product containing fractions gave the product as a crude dark unstable oil (38 g) which was not characterised fully but was used directly in Preparation 84.
Quantity
12.9 mL
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1]Cl.[CH3:3][CH:4]([C:6]1[CH:12]=[CH:11][CH:10]=[CH:9][C:7]=1[NH2:8])[CH3:5].C([O-])(=O)C.[Na+]>C(O)(=O)C>[I:1][C:11]1[CH:10]=[CH:9][C:7]([NH2:8])=[C:6]([CH:4]([CH3:5])[CH3:3])[CH:12]=1 |f:2.3|

Inputs

Step One
Name
Quantity
12.9 mL
Type
reactant
Smiles
ICl
Name
Quantity
27 g
Type
reactant
Smiles
CC(C)C1=C(N)C=CC=C1
Name
Quantity
16.4 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
volatile material was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ethyl acetate (200 cm3) and 10% sodium carbonate solution (50 cm3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dried (MgSO4)
EXTRACTION
Type
EXTRACTION
Details
organic extract
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford an oil which
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica (Merck "MK 60.9385")
WASH
Type
WASH
Details
eluting with hexane
CUSTOM
Type
CUSTOM
Details
Combination and evaporation of the product
ADDITION
Type
ADDITION
Details
containing fractions

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
IC1=CC(=C(N)C=C1)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 38 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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